2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole is a heterocyclic compound characterized by the presence of both furan and benzoimidazole moieties. This compound has garnered interest in various scientific fields due to its unique structural features and potential biological activities. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 220.19 g/mol.
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The nitro group and furan ring contribute to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole typically involves cyclization reactions between appropriate precursors. A common synthetic route includes the reaction of 2-nitroaniline with furan-2-carbaldehyde in the presence of a catalyst, often carried out in an organic solvent like ethanol. Ammonium chloride is frequently added to facilitate the cyclization process.
The synthesis can be optimized using microwave-assisted methods, which significantly reduce reaction times and improve yields. For instance, conventional heating may require 6 to 12 hours, while microwave irradiation can complete reactions in as little as 10 to 15 minutes, enhancing efficiency .
The molecular structure of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole features a fused benzimidazole ring system along with a furan ring and a nitro substituent. The arrangement of these functional groups contributes to the compound's reactivity and biological activity.
Key structural data include:
2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the furan and benzoimidazole moieties may interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
The physical properties of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole include:
Chemical properties include:
Relevant data should be gathered from empirical studies to provide precise values for solubility, melting point, and other physical characteristics .
2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Benzimidazole represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure fusing benzene and imidazole rings. This core serves as the structural foundation for numerous therapeutic agents, including antivirals (maribavir), antihypertensives (telmisartan), antifungals (benomyl), and anticancer drugs (dovitinib) . The versatility of the benzimidazole ring system stems from its capacity for strategic substitution at N-1, C-2, and C-5/6 positions, enabling fine-tuning of electronic properties, lipophilicity, and target interactions [7]. Against the escalating threat of antimicrobial resistance, benzimidazole derivatives have emerged as promising candidates due to their demonstrated efficacy against multidrug-resistant pathogens through novel mechanisms of action [8]. The compound 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole exemplifies this approach, integrating a furan heterocycle and nitro group to enhance biological activity while maintaining favorable drug-like properties [3].
Molecular Architecture: The compound features a benzimidazole core substituted at C-2 with a furan-2-yl group and at C-6 with a nitro (-NO₂) group (Molecular Formula: C₁₁H₇N₃O₃; Molecular Weight: 229.195 g/mol) [3]. This arrangement creates a conjugated system extending from the nitrobenzene moiety through the benzimidazole ring to the furan heterocycle, facilitating electron delocalization that influences both physicochemical properties and target binding [3] [6]. X-ray crystallography data (hypothetical) suggests a planar configuration that enhances DNA intercalation potential and protein binding affinity, particularly against topologically constrained targets [3].
Synthetic Methodologies: The synthesis typically employs a condensation reaction between 4-nitro-o-phenylenediamine and furan-2-carbaldehyde, using sodium metabisulfite (Na₂S₂O₅) as an oxidative agent [7]. Microwave-assisted synthesis significantly optimizes this process, reducing reaction times from 6-12 hours (conventional heating) to 10-15 minutes while improving yields from 70-91% to 90-99% [7]. A representative protocol involves:
Table 1: Comparative Physicochemical Properties of Benzimidazole Derivatives
Compound | Molecular Weight | LogP | H-bond Acceptors | H-bond Donors | TPSA (Ų) |
---|---|---|---|---|---|
2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole | 229.20 | 2.30 (consensus) | 6 | 1 | 74.50 |
6-Nitro-2-phenyl-1H-benzo[d]imidazole | 239.23 | 3.14 (WLOGP) | 4 | 1 | 74.50 |
6-Nitro-1H-benzo[d]imidazol-2-amine | 178.15 | 0.25 (consensus) | 5 | 2 | 100.52 |
Physicochemical Profile: Computational analyses indicate moderate lipophilicity (consensus LogP ≈ 2.30), aligning with Lipinski's rule of five parameters for drug-likeness [6]. The topological polar surface area (TPSA) of 74.5 Ų suggests good membrane permeability, while the molecule exhibits moderate aqueous solubility (0.0433 mg/mL predicted) and high gastrointestinal absorption [3] [6]. Spectroscopic characterization includes distinctive infrared absorptions at 1524 cm⁻¹ (asymmetric NO₂ stretch), 1348 cm⁻¹ (symmetric NO₂ stretch), and 1621 cm⁻¹ (C═N stretch), with NMR signals anticipated at δ 7.05-7.15 (furan H-4), δ 7.85-7.95 (furan H-3), and δ 8.15-8.30 (benzimidazole H-7) based on structural analogs [3].
Electronic Contributions of Nitro Group: The strongly electron-withdrawing nitro group at C-6 induces significant electron deficiency in the benzimidazole system, enhancing DNA intercalation capability and promoting interactions with electron-rich regions of microbial enzymes [7]. This group facilitates:
Furan Functionality: The furan-2-yl substituent at C-2 contributes:
Biological Activity Profile: Compounds featuring this structural combination demonstrate broad-spectrum activity:
Table 2: Biological Activity Profile of 2-(Furan-2-yl)-6-nitro-1H-benzimidazole Derivatives
Target Pathogen/Cell Line | Activity Metric | Value | Reference Standard |
---|---|---|---|
Methicillin-Resistant S. aureus (MRSA) | MIC (μg/mL) | 2-4 | Ciprofloxacin (8-16) |
Escherichia coli | MIC (μg/mL) | 4-8 | Ciprofloxacin (8-16) |
Candida albicans | MIC (μg/mL) | 8-16 | Fluconazole (4-128) |
Breast Cancer Cell Line (MCF-7) | IC₅₀ (μg/mL) | 3.28 ± 0.45 | Paclitaxel (1.38 μM) |
S. aureus Biofilm Inhibition | % Reduction (0.5× MIC) | 85-92% | Vancomycin (65-70%) |
Structure-Activity Insights: Molecular docking reveals binding energies of -9.2 to -11.8 kcal/mol with S. aureus DHFR, driven by hydrogen bonding between the nitro group and Thr121, and π-stacking of the furan with Phe98 [7]. Derivatives lacking the nitro group show 8-16-fold reduced antimicrobial activity, while replacement of furan with thiophene decreases anticancer potency by 3-5-fold, highlighting both substituents' critical roles [7].
Resistance Mechanisms: The rapid evolution of multidrug-resistant (MDR) pathogens presents formidable therapeutic challenges:
Table 3: Resistance Profiles of Priority Pathogens Targeted by Benzimidazole Derivatives
Pathogen | Resistance Mechanism | Clinical Impact | Benzimidazole Advantage |
---|---|---|---|
MRSA | Altered penicillin-binding proteins (PBP2a), β-lactamase production | 100,000+ deaths annually worldwide | Activity against both MSSA and MRSA strains |
Mycobacterium smegmatis | Waxy cell wall barrier, efflux systems | Models drug-resistant tuberculosis | MIC 3.9 μg/mL for lead compounds |
Candida albicans | Biofilm formation, azole efflux (CDR1/2) | 40-60% mortality in systemic infections | Synergistic action with fluconazole |
ESBL-producing E. coli | Extended-spectrum β-lactamases | Limited therapeutic options | Direct FtsZ inhibition bypasses β-lactam resistance |
Biofilm Challenges: Biofilms demonstrate recalcitrance through:
Innovative Targeting Strategies: 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole derivatives address these challenges through:
Molecular docking predicts strong binding (-10.4 kcal/mol) to S. aureus (p)ppGpp synthetase, with key interactions between the nitro group and Arg344, and furan stacking with His372 [8]. This multi-target engagement profile positions benzimidazole derivatives as promising candidates against intractable biofilm-associated infections that evade conventional monotherapies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1